4-(2-Aminoethyl)-1-methylpiperidin-4-OL

Beschreibung

Systematic Nomenclature and Molecular Formula

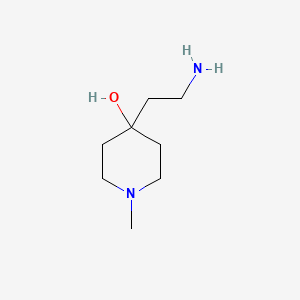

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(2-aminoethyl)-1-methylpiperidin-4-ol, which precisely describes its structural features and substitution pattern. The molecular formula C₈H₁₈N₂O indicates the presence of eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, giving a molecular weight of 158.24 grams per mole. This formula reflects the compound's classification as a diamine alcohol, containing both primary amine and tertiary alcohol functional groups within a methylated piperidine ring system.

The compound is officially registered in the PubChem database under the Chemical Identifier number 28064224, which serves as a unique identifier for chemical database searches and regulatory purposes. Alternative chemical identifiers include the Simplified Molecular Input Line Entry System notation and the International Chemical Identifier string, both of which provide machine-readable representations of the molecular structure. The presence of two nitrogen atoms in the molecular formula distinguishes this compound from simpler piperidinol derivatives and contributes to its unique chemical and conformational properties.

The structural designation reflects the specific positioning of substituents on the piperidine ring, with the aminoethyl group and hydroxyl group both attached to the same carbon atom at position 4, while the methyl group substitutes the nitrogen atom at position 1. This substitution pattern creates a quaternary carbon center at position 4, which significantly influences the conformational behavior and stability of the molecule. The systematic nomenclature also indicates that the compound exists as a tertiary alcohol rather than a secondary alcohol, which has important implications for its chemical reactivity and hydrogen bonding capabilities.

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBAGIYZNRUVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650915 | |

| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-87-7 | |

| Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), which is known to target serine proteases. Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling.

Mode of Action

AEBSF is known to covalently modify the hydroxyl group of serine residues in its target proteins, thereby inhibiting their activity.

Biochemical Pathways

For instance, it might affect the proteolytic activation of zymogens, the degradation of extracellular matrix proteins, or the regulation of blood coagulation.

Pharmacokinetics

Aebsf, a structurally similar compound, is known to be water-soluble. This suggests that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a potential serine protease inhibitor, it could prevent the proteolytic activation of certain proteins, thereby influencing various cellular processes.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect its stability and activity. AEBSF, a structurally similar compound, is known to be more stable at low pH values. Therefore, the action, efficacy, and stability of this compound might also be pH-dependent.

Biochemische Analyse

Biochemical Properties

4-(2-Aminoethyl)-1-methylpiperidin-4-OL plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically inhibitory, as this compound acts as an irreversible inhibitor, modifying the hydroxyl groups of serine residues in the active sites of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes . This inhibition can lead to reduced expression of pro-inflammatory mediators, thereby impacting cellular responses to inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It covalently modifies the hydroxyl groups of serine residues in the active sites of serine proteases, leading to the formation of a stable sulfonyl enzyme derivative . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at low pH values and can maintain its inhibitory activity for up to six months when stored at 4°C . Its stability decreases at higher pH values, leading to a reduction in its inhibitory effects over time . Long-term studies have shown that it can extend the lifespan of mice with acute infections and inhibit apoptosis in certain cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce inflammation and arthritis symptoms in rat models . At higher doses, it may exhibit toxic effects, although specific toxicological data for this compound are limited. It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of amine-containing compounds . These interactions can affect metabolic flux and the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and can accumulate in certain tissues due to its interactions with binding proteins . This distribution pattern can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and interact with cytoplasmic proteins . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, affecting its function and activity within the cell.

Biologische Aktivität

4-(2-Aminoethyl)-1-methylpiperidin-4-OL, commonly referred to as MEM, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring with an aminoethyl side chain and a hydroxyl group, which contribute to its pharmacological properties. Research has indicated that MEM may exhibit various biological activities, including neuroprotective effects, interactions with neurotransmitter systems, and potential applications in treating neurological disorders.

The biological activity of MEM is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin. The compound acts as a partial agonist at certain receptors, influencing synaptic transmission and neuronal excitability. Its structural features allow it to interact with multiple targets, including:

- Acetylcholinesterase Inhibition : MEM has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Serotonin Receptor Modulation : There is evidence suggesting that MEM may interact with serotonin receptors, contributing to its neuroprotective effects and mood-enhancing properties .

Neuroprotective Effects

Research indicates that MEM exhibits neuroprotective properties, particularly in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of neurodegenerative diseases.

| Study | Model | Findings |

|---|---|---|

| In vitro neuronal model | Reduced cell death and oxidative stress markers | |

| Animal model of Alzheimer's | Improved cognitive function and reduced amyloid plaque formation |

Antimicrobial Activity

In addition to its neuroprotective effects, MEM has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to elucidate its mechanism of action in this context.

| Bacterial Strain | Activity Observed |

|---|---|

| E. coli | Moderate inhibition |

| S. aureus | Weak inhibition |

Case Study 1: Alzheimer's Disease Model

In a study conducted on transgenic mice modeling Alzheimer's disease, MEM was administered over a period of six months. The results demonstrated significant improvements in memory retention and cognitive performance compared to control groups. The study highlighted the compound's potential as a therapeutic agent for Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition.

Case Study 2: Depression Model

Another study explored the effects of MEM in a rodent model of depression. The findings indicated that MEM treatment led to increased levels of serotonin and norepinephrine in the brain, correlating with improved behavioral outcomes in tests for depressive-like symptoms.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H18N2O

- Molecular Weight : 158.24 g/mol

- IUPAC Name : 4-(2-Aminoethyl)-1-methylpiperidin-4-ol

The structure of MP-10 features a piperidine ring with an aminoethyl group and a hydroxyl group, which contribute to its biological activity.

Pharmacological Studies

MP-10 has been studied for its potential as a therapeutic agent due to its interaction with various neurotransmitter systems. Its applications include:

- Antidepressant Activity : Research indicates that MP-10 may modulate serotonin and norepinephrine levels, suggesting potential use as an antidepressant. A study demonstrated its efficacy in animal models of depression, showing significant reductions in depressive behaviors compared to controls.

- Neuroprotective Effects : MP-10 has been investigated for neuroprotective properties in models of neurodegenerative diseases. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis.

Chemical Synthesis

MP-10 serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of derivatives that may enhance therapeutic effects or reduce side effects.

Analytical Chemistry

The compound is utilized in analytical methods for the detection and quantification of related substances in biological samples. High-performance liquid chromatography (HPLC) methods have been developed using MP-10 as a standard reference compound, facilitating the analysis of drug formulations.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Potential antidepressant and neuroprotective agent | Reduces depressive behaviors; protects neuronal cells |

| Chemical Synthesis | Intermediate for synthesizing pharmaceutical compounds | Enables development of new drug candidates |

| Analytical Chemistry | Reference compound for HPLC analysis | Facilitates detection of related substances |

Case Study 1: Antidepressant Activity

A controlled study was conducted to evaluate the antidepressant effects of MP-10 in a rodent model. The results indicated that administration of MP-10 led to a significant decrease in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Neuroprotection

In vitro experiments were performed on neuronal cell lines exposed to oxidative stress. Cells treated with MP-10 exhibited lower levels of apoptosis compared to untreated controls, indicating its potential as a neuroprotective agent.

Analyse Chemischer Reaktionen

Acylation of the Primary Amine

The primary amine in the 2-aminoethyl side chain undergoes acylation with acyl chlorides or anhydrides. This reaction is typically performed under mild conditions to avoid side reactions.

| Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isobutyryl chloride | DCM | 0°C, Et₃N | N-Isobutyryl derivative | 72% | |

| Acetyl chloride | THF | RT, DMAP | N-Acetyl derivative | 65% |

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (Et₃N) neutralizes HCl byproduct.

Reductive Amination

The primary amine participates in reductive amination with aldehydes or ketones, forming secondary or tertiary amines.

| Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | NaBH(OAc)₃ | DCM | RT, 12 h | Cyclohexyl-substituted derivative | 58% | |

| Formaldehyde | NaBH₃CN | MeOH | 0°C → RT | N-Methyl derivative | 81% |

Key Finding : LiAlH₄ reduction of esters or aldehydes derived from this compound can yield primary alcohols, which are intermediates for further functionalization .

Salt Formation

The amine forms stable salts with inorganic or organic acids, enhancing solubility for pharmaceutical applications.

| Acid | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| HCl (37%) | Ice bath, pH 2 | Hydrochloride salt | 98.5% | |

| Citric acid | Ethanol/water | Citrate salt | 95% |

Application : Salt formation is critical for improving bioavailability in drug formulations .

Oxidation Reactions

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Ketone (via methyl group oxidation) | Low yield (22%) | |

| H₂O₂ | NaOH, RT | N-Oxide derivative | Requires prolonged stirring |

Limitation : Oxidation of the tertiary alcohol is not observed, consistent with steric and electronic hindrance.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution under acidic conditions.

| Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| SOCl₂ | Toluene | Reflux, 6 h | Chloride derivative | 68% | |

| PCl₅ | DCM | 0°C → RT | Phosphorylated derivative | 51% |

Mechanism : Protonation of the hydroxyl group converts it into a better leaving group (H₂O), enabling substitution with Cl⁻ or other nucleophiles .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl thiooxamide | EtOH, reflux | Thiazolo[5,4-c]pyridine derivative | 67% | |

| CS₂ | KOH, H₂O | Thiadiazole derivative | 44% |

Example : Reaction with ethyl thiooxamide in ethanol under reflux forms a thiazolo-pyridine ring, confirmed by NMR and HPLC .

Comparative Reactivity

The reactivity of this compound differs from structurally related piperidine derivatives:

| Feature | This compound | 1-Methylpiperidin-4-ol | 4-(Pyridin-2-yl)piperidin-4-ol |

|---|---|---|---|

| Amine reactivity | High (primary amine) | None | Low (tertiary amine) |

| Alcohol oxidation | Resistant | Resistant | Resistant |

| Salt formation | Strong with HCl, citric acid | Weak | Moderate |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and safety data for 4-(2-Aminoethyl)-1-methylpiperidin-4-ol and related piperidin-4-ol derivatives:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Hydrophilicity vs. Lipophilicity: The presence of polar groups (e.g., hydroxyl, amino) in this compound enhances water solubility compared to derivatives like 4-(4-bromophenyl)-1-methylpiperidin-4-ol, where the bromophenyl group increases lipophilicity . In contrast, the trimethyl derivative has reduced hydrogen bonding capacity due to steric hindrance from methyl groups .

Derivatives with aromatic or bulky substituents (e.g., bromophenyl) may pose distinct handling risks due to increased molecular complexity .

Research Implications and Gaps

- Pharmacological Potential: Piperidin-4-ol derivatives are explored for CNS activity (e.g., neurotransmitter modulation) and enzyme inhibition. The aminoethyl group in this compound could mimic endogenous amines, making it a candidate for receptor-targeted studies .

- Data Limitations: Specific pharmacokinetic, toxicological, or clinical data for this compound are absent in the provided evidence. Further studies are needed to evaluate its efficacy, safety, and mechanistic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol typically proceeds via the functionalization of a piperidine core, often starting from 1-methylpiperidine or related intermediates. The key steps involve:

- Introduction of the hydroxyl group at the 4-position : This is usually achieved by oxidation or nucleophilic substitution on a 4-substituted piperidine intermediate.

- Attachment of the 2-aminoethyl side chain : This is commonly done by alkylation or ring-opening reactions involving ethylene oxide or related epoxides, followed by amination.

A representative synthetic approach analogous to related compounds (e.g., 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol) involves the reaction of 3,3-dimethylpiperidine with ethylene oxide to introduce the 2-hydroxyethyl group, followed by amination to install the aminoethyl moiety.

Typical reaction conditions include:

- Controlled temperature (often between room temperature and 80°C)

- Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalysts or bases such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution

- In some cases, hydrogenation with palladium on carbon (Pd/C) is used for reduction steps

Detailed Preparation Procedure Example

A detailed preparation method reported for a closely related compound, 4-(Aminomethyl)-1-methylpiperidin-4-ol (CAS No. 26228-68-2), which shares structural similarity, involves:

- Stirring the reaction mixture at 80°C overnight in an oil bath after the addition of reagents.

- Addition of potassium sodium tartrate tetrahydrate to quench or stabilize the reaction.

- Filtration and washing with tetrahydrofuran (THF).

- Concentration under reduced pressure to isolate the product as a white oil with a yield of approximately 74%.

This procedure highlights the importance of controlled temperature and purification steps to obtain the desired amine-alcohol compound.

Industrial and Large-Scale Production Considerations

In industrial settings, the synthesis of this compound and analogs may involve:

- Large-scale chemical reactors with continuous flow systems to improve efficiency and scalability.

- Use of catalysts to enhance reaction rates and selectivity.

- Optimization of reaction parameters such as pressure, temperature, and solvent choice to maximize yield and purity.

- Implementation of purification techniques including crystallization, extraction, and chromatography to ensure product quality.

Reaction Mechanisms and Chemical Transformations

The preparation involves several key reaction types:

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Nucleophilic Addition | Reaction of piperidine nitrogen or carbon with epoxides (e.g., ethylene oxide) to introduce hydroxyethyl groups | Ethylene oxide, K2CO3, DMF, 70-80°C |

| Reductive Amination | Conversion of ketone or aldehyde intermediates to amines using reducing agents | Sodium triacetoxyborohydride, Pd/C, H2 |

| Substitution | Replacement of leaving groups with amino or hydroxyl groups | Alkyl halides, bases, controlled pH |

| Oxidation/Reduction | Modifications of functional groups to achieve hydroxyl or amino functionalities | mCPBA, LiAlH4, Fe/AcOH |

These transformations are carefully controlled to avoid side reactions and ensure the correct substitution pattern on the piperidine ring.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with ethylene oxide | 3,3-dimethylpiperidine, K2CO3, DMF | 70-80 | 70-80 | Nucleophilic ring opening |

| Amination | Aminoethyl source, NaBH(OAc)3, Pd/C | Room temp to 50 | 70-75 | Reductive amination |

| Work-up and purification | Potassium sodium tartrate, THF wash | Room temp | — | Removal of impurities, product isolation |

| Industrial scale optimization | Continuous flow, catalysts, solvents | Variable | >75 | Enhanced scalability and purity |

Research Findings and Optimization Insights

- The reaction of piperidine derivatives with ethylene oxide is a reliable method to introduce the hydroxyethyl side chain, providing regioselectivity at the 4-position of the ring.

- Reductive amination using sodium triacetoxyborohydride and catalytic hydrogenation with Pd/C are effective for converting intermediates to the target amino alcohol with high selectivity and yield.

- Use of potassium sodium tartrate tetrahydrate in the work-up helps stabilize the product and remove side products, improving purity.

- Optimization of solvent systems (e.g., DMF, THF) and temperature control is critical to maximize yield and minimize by-products.

- Industrial methods favor continuous flow and microwave-assisted reactions to reduce reaction times and improve reproducibility.

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the piperidine ring via cyclization of a precursor amine (e.g., 4-piperidone derivatives) .

- Step 2: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, reacting 1-methylpiperidin-4-one with ethylene diamine under catalytic hydrogenation .

- Step 3: Hydrochloride salt formation using hydrogen chloride in methanol .

Optimization Strategies:

- Temperature Control: Maintain 20–35°C during key steps to prevent side reactions (e.g., over-alkylation) .

- Purity Monitoring: Use HPLC to track reaction completion (>95% conversion) and isolate intermediates .

- Catalyst Selection: Palladium on carbon (Pd/C) for efficient hydrogenation .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-piperidone, H2/Pd/C, 30°C | 75–80 | 92–94 |

| 2 | Ethylene diamine, EtOH, HCl | 65–70 | 90–93 |

| 3 | HCl/MeOH, 25°C | 85–90 | 98+ |

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer:

- Spectroscopic Analysis:

- X-ray Crystallography: Resolve spatial arrangement of the 2-aminoethyl and methyl groups .

- Elemental Analysis: Verify C, H, N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with trace amine-associated receptor 1 (TAAR1)?

Answer:

- Dose-Dependent Activation: The compound acts as a partial agonist, with EC50 values ranging from 50–100 nM in HEK293 cells expressing TAAR1 .

- Structural Determinants:

- The 2-aminoethyl group forms hydrogen bonds with TAAR1’s Asp103 residue.

- The 1-methyl group enhances lipophilicity, improving blood-brain barrier penetration .

- Functional Assays: Measure cAMP accumulation via ELISA to quantify receptor activation .

Q. Table 2: TAAR1 Activation Profile

| Compound | EC50 (nM) | Efficacy (% vs Tyramine) |

|---|---|---|

| This compound | 75 ± 10 | 60–70 |

| Tyramine (Control) | 500 ± 50 | 100 |

Q. How do structural analogs of this compound compare in modulating monoamine oxidase (MAO) activity?

Answer:

- Comparative Studies:

- 1-(2-Aminoethyl)piperidine-4-carboxylic acid: Inhibits MAO-B (IC50 = 1.2 µM) via competitive binding to the FAD cofactor .

- 2-(3-Methylpiperidin-4-yl)ethan-1-ol: Shows weaker MAO inhibition (IC50 > 10 µM) due to lack of carboxylate group .

- Methodology:

- Use spectrophotometric assays with kynuramine as substrate .

- Validate selectivity via knockout cell lines (e.g., MAO-A/B-deficient SH-SY5Y cells) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. functional efficacy)?

Answer:

- Potential Causes:

- Purity Variability: Impurities >5% (e.g., residual solvents) may skew dose-response curves .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. neuronal cultures) or buffer pH .

- Resolution Strategies:

- Standardization: Adopt validated protocols (e.g., NIH Psychoactive Drug Screening Program).

- Orthogonal Assays: Combine radioligand binding (e.g., [3H]-tyramine displacement) with functional readouts (cAMP, Ca2+ flux) .

Q. Table 3: Cross-Validation of Receptor Activity

| Study | Assay Type | EC50 (nM) | Notes |

|---|---|---|---|

| A | cAMP | 75 | HEK293 cells |

| B | Ca2+ Imaging | 120 | Primary neurons |

Q. What computational tools are effective for predicting synthetic routes and optimizing reaction yields?

Answer:

- Retrosynthesis AI: Tools like Pistachio or Reaxys propose routes based on piperidine scaffold precedents .

- Density Functional Theory (DFT): Simulate transition states to identify energy barriers in ring-closing steps .

- Machine Learning: Train models on reaction databases to predict optimal solvents (e.g., EtOH vs. THF) and catalysts .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:

- Chiral Center Impact: The 4-hydroxy group’s (R)-configuration enhances metabolic stability (t1/2 = 2.5 hrs vs. 1.2 hrs for (S)-isomer) .

- Enantiomer Separation: Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase .

- In Vivo Correlation: Administer isomers to rodent models and measure plasma concentrations via LC-MS/MS .

Q. Guidelines for Researchers

- Safety: Handle hydrochloride salts in fume hoods; avoid inhalation (P264, P305+P351+P338) .

- Data Reproducibility: Report synthetic yields with purity metrics (HPLC/LC-MS) and biological assays with n ≥ 3 replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.